perfluoroallylfluorosulfate

Catalog No.
S1909182
CAS No.
67641-28-5
M.F
C3F6O3S
M. Wt
230.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
perfluoroallylfluorosulfate

CAS Number

67641-28-5

Product Name

perfluoroallylfluorosulfate

IUPAC Name

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene

Molecular Formula

C3F6O3S

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11

InChI Key

LIZZWVXXYAALGG-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F

Canonical SMILES

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F

Synthesis of Fluorinated Allylic Compounds

FAFS serves as a valuable building block for the synthesis of various fluorinated allylic compounds. One study highlights a method for FAFS synthesis itself, focusing on the role of reaction conditions like temperature, catalyst ratios, and starting materials for optimizing yield and selectivity. This research also explores various follow-up reactions with FAFS, including interactions with alcohols, acyl halides, and other compounds, demonstrating its potential for generating diverse fluorinated structures [].

These fluorinated allylic compounds hold promise in various applications, including pharmaceuticals, agrochemicals, and advanced materials research, due to the unique properties imparted by fluorine atoms [].

Understanding Reaction Mechanisms

FAFS presents a valuable tool for studying reaction mechanisms in organic chemistry. The presence of both electrophilic and nucleophilic sites within its structure allows researchers to probe the factors influencing addition/elimination versus nucleophilic substitution reactions. By investigating the reactivity of FAFS with different nucleophiles and analyzing the resulting products, scientists can gain deeper insights into the governing principles of these fundamental organic reactions [].

Perfluoroallylfluorosulfate is a fluorinated organic compound characterized by its unique structure, which includes a perfluorinated allyl group and a fluorosulfate functional group. Its chemical formula is C3F5O3SC_3F_5O_3S and it is known for its high stability and reactivity due to the presence of fluorine atoms. The compound is often utilized in various

  • Addition Reactions: It can undergo addition reactions with hypofluorites, leading to the formation of acyl fluoride derivatives. This reaction showcases the compound's ability to act as a versatile electrophile in organic synthesis .
  • Fluorination Reactions: The compound is involved in fluorination processes, where it can introduce fluorine atoms into other molecules, enhancing their properties for various applications .
  • Reactivity with Nucleophiles: Perfluoroallylfluorosulfate can react with nucleophiles, allowing for the synthesis of complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Several methods exist for synthesizing perfluoroallylfluorosulfate:

  • Fluorination of Allyl Compounds: One common approach involves the fluorination of allyl alcohols or related compounds using fluorinating agents under controlled conditions to yield perfluoroallyl derivatives .
  • Reactions with Sulfuryl Fluoride: Another method includes the reaction of sulfuryl fluoride with perfluoroallyl compounds, which facilitates the introduction of the fluorosulfate group .
  • Electrophilic Fluorination: This method employs electrophilic fluorinating agents to selectively add fluorine atoms to the allylic position, forming perfluoroallylfluorosulfate as a product .

Perfluoroallylfluorosulfate has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
  • Materials Science: The compound is explored for its potential use in developing new materials with enhanced properties due to its unique chemical structure.
  • Fluorinated Polymers: It may be utilized in producing specialized polymers that require specific thermal and chemical resistance characteristics.

Interaction studies involving perfluoroallylfluorosulfate primarily focus on its reactivity with other chemical species. Research indicates that it can effectively interact with nucleophiles and electrophiles, leading to diverse reaction pathways. Understanding these interactions is crucial for optimizing its use in synthetic chemistry and assessing its environmental impact.

Perfluoroallylfluorosulfate shares similarities with several other fluorinated compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Perfluoropropylsulfonyl fluorideContains a perfluorinated propyl groupKnown for high thermal stability
Perfluorobutylsulfonyl fluorideFeatures a longer carbon chainExhibits distinct solubility properties
Fluorosulfonyl fluorideLacks the allylic structurePrimarily used as a reactive intermediate

Perfluoroallylfluorosulfate stands out due to its unique combination of an allylic structure and a fluorosulfate group, making it particularly versatile for various chemical transformations.

FAFS was first synthesized in 1981 by Krespan and England as part of exploratory work on fluorinated allylating agents. The compound emerged from efforts to develop reagents capable of introducing perfluoroallyl groups into organic molecules. Early studies highlighted its unique reactivity, particularly in nucleophilic substitution and addition reactions.

The synthesis involves inserting sulfur trioxide (SO₃) into hexafluoropropene (HFP) under boron-catalyzed conditions. This method, optimized in later studies, requires precise control of SO₃/HFP ratios and reaction temperatures to maximize yields and minimize byproducts. Key advancements in FAFS synthesis include:

ParameterOptimal ConditionsImpact on Yield/Selectivity
SO₃/HFP molar ratio0.5:1 (sub-stoichiometric)Maximizes FAFS yield
Catalyst (BF₃)1.7% w/w in SO₃Prevents SO₃ polymerization
Temperature37°CBalances reaction kinetics

These parameters were refined through systematic studies to address challenges such as SO₃ dimerization and competing side reactions.

Structural Classification Within PFAS Chemistry

FAFS belongs to the broader family of per- and polyfluoroalkyl substances (PFAS), defined by fully fluorinated carbon chains and functional groups enabling amphiphilic properties. Within this classification:

  • Perfluoroalkyl group: FAFS contains a perfluoroallyl moiety (CF₂=CFCF₂–), where all valence bonds of carbon atoms are saturated with fluorine.
  • Functional group: The fluorosulfate (OSO₂F) group enhances electrophilicity, enabling diverse reactivity.

FAFS differs from other PFAS (e.g., PFOA, PFOS) by its olefinic structure, which introduces regioselectivity in reactions. Its classification aligns with PFAS subgroups that include fluorinated allyl derivatives used in polymer and surfactant synthesis.

Significance in Fluorinated Compound Research

FAFS serves as a versatile building block for synthesizing complex fluorinated molecules. Its reactivity is governed by:

  • Electrophilic sites: The terminal olefin (CF₂=CFCF₂–) and sulfur atom in OSO₂F enable nucleophilic attacks and radical additions.
  • pKa and reaction mechanisms: The acidity of attacking nucleophiles (e.g., alcohols, H₂O₂) dictates whether addition/elimination or substitution pathways dominate.

Key Research Findings

  • Nucleophilic Reactions: FAFS reacts with aliphatic/aromatic alcohols, acyl halides, and halides to form fluorinated ethers, esters, and sulfonates. For example, methanol adds to the terminal carbon, yielding CF₂=CFCF₂OCH₃.
  • Radical Reactions: Hypofluorites (e.g., CF₃OF) add to the terminal carbon, forming perfluoroallyl fluorides. The radical stability of intermediates determines product distribution.
  • Peroxide Synthesis: Reaction with H₂O₂ in anhydrous conditions produces CF₂=CFCF₂OOCF₂CF=CF₂, a novel perfluoroallyl peroxide with applications in polymerization initiators.

Reaction Mechanism Insights

The regioselectivity of FAFS reactions is explained by Lowry and Pearson’s Hard/Soft Acid-Base Theory:

  • Soft nucleophiles (e.g., tertiary amines) preferentially attack the sulfur center, inducing elimination.
  • Hard nucleophiles (e.g., alcohols) target the terminal olefin carbon, favoring addition.

Perfluoroallylfluorosulfate represents a specialized fluorinated compound with unique synthetic challenges and industrial applications. The manufacturing methodologies encompass sophisticated reaction mechanisms, precise catalyst systems, and complex purification processes that require detailed understanding of fluorinated chemistry principles.

Reaction Mechanisms of Hexafluoropropene and Sulfur Trioxide

The fundamental synthetic pathway for perfluoroallylfluorosulfate involves the formal insertion of sulfur trioxide into a carbon-fluorine bond of hexafluoropropene, mediated by boron-based catalysts [1] [2]. This transformation represents a departure from conventional sulfur trioxide chemistry, where the typical reaction pathway leads to sultone formation through [2+2] cycloaddition mechanisms [3]. The boron-mediated mechanism enables selective formation of the fluorosulfate ester through coordination chemistry that fundamentally alters the electronic properties of both reactants [2].

The reaction proceeds through initial complexation of sulfur trioxide with the boron catalyst, forming an activated sulfur trioxide species that exhibits enhanced electrophilicity [4]. This activated complex then undergoes insertion into the terminal carbon-fluorine bond of hexafluoropropene, rather than engaging in the conventional cycloaddition pathway. The mechanistic pathway involves nucleophilic attack by the fluorinated alkene on the electrophilic sulfur center, followed by rearrangement to form the fluorosulfate linkage [3].

Research has demonstrated that the reaction temperature significantly influences both the rate and selectivity of the transformation [1]. Optimal conditions typically involve temperatures between 37-80°C, with 37°C providing the best balance of reaction rate and product selectivity [2]. At elevated temperatures, increased side reactions occur, leading to formation of undesired byproducts including various fluorinated oligomers and degradation products [1].

Role of Boron Catalysts (Boron Trifluoride)

Boron trifluoride functions as the most effective catalyst for perfluoroallylfluorosulfate synthesis, operating through Lewis acid activation mechanisms that fundamentally alter the reactivity profile of sulfur trioxide [2] [3]. The catalyst concentration plays a critical role in determining both reaction selectivity and overall yield, with optimal concentrations ranging from 1.8 to 3.5 weight percent relative to sulfur trioxide [2].

The mechanism involves formation of a boron trifluoride-sulfur trioxide adduct, which exhibits significantly different reactivity compared to uncomplexed sulfur trioxide [4]. This complexation increases the electrophilic character of the sulfur center while simultaneously preventing the dimerization and trimerization reactions that typically plague sulfur trioxide chemistry [2]. The Lewis acid coordination also stabilizes reactive intermediates formed during the insertion process, thereby improving both reaction rate and selectivity.

Comparative studies of different boron catalysts reveal marked differences in performance characteristics [2]. Anhydrous boron trifluoride demonstrates superior activity compared to hydrated forms or alternative boron compounds such as boron trioxide or trimethyl borate [2]. The presence of water significantly reduces catalyst effectiveness, with boron trifluoride dihydrate showing only 48% perfluoroallylfluorosulfate selectivity compared to 95% selectivity achieved with anhydrous boron trifluoride at optimal concentrations [2].

The catalyst also influences the competitive reaction pathways, particularly the formation of sultone byproducts through alternative cycloaddition mechanisms [3]. Higher boron trifluoride concentrations suppress sultone formation, with concentrations above 1.8 weight percent achieving sultone selectivity below 5% [2]. This selectivity enhancement results from preferential stabilization of the insertion transition state relative to the cycloaddition pathway.

Optimizing Sulfur Trioxide to Hexafluoropropene Molar Ratios

The stoichiometric relationship between sulfur trioxide and hexafluoropropene represents a critical parameter for achieving optimal perfluoroallylfluorosulfate yields [1] [2]. Contrary to conventional expectations, the highest yields are obtained at sub-stoichiometric sulfur trioxide concentrations, with the optimal molar ratio determined to be 0.5:1 sulfur trioxide to hexafluoropropene [2].

This counterintuitive stoichiometry arises from the tendency of monomeric sulfur trioxide to undergo rapid dimerization and trimerization reactions [2]. These oligomeric sulfur trioxide species exhibit significantly reduced reactivity toward both the boron catalyst and the fluorinated alkene substrate [2]. The dimerization rate exceeds the insertion reaction rate, particularly at higher sulfur trioxide concentrations, leading to precipitation of unreactive sulfur trioxide oligomers [2].

Experimental data demonstrates a direct correlation between perfluoroallylfluorosulfate yield and the sulfur trioxide to hexafluoropropene ratio [1]. At ratios approaching 2:1, the yield decreases substantially due to increased oligomerization effects [2]. The optimal 0.5:1 ratio maximizes the concentration of reactive monomeric sulfur trioxide while minimizing competing oligomerization pathways.

The sub-stoichiometric conditions also influence the reaction kinetics, with lower sulfur trioxide concentrations favoring the desired insertion mechanism over alternative reaction pathways [2]. This selectivity enhancement results from reduced competition between different sulfur trioxide species for coordination sites on the boron catalyst [4].

Temperature and Oleum Concentration Effects

Temperature control represents a fundamental aspect of perfluoroallylfluorosulfate synthesis, with reaction temperature affecting both reaction rate and product distribution [1] [2]. The optimal temperature of 37°C provides the best compromise between reaction rate and selectivity, while higher temperatures lead to increased side reactions and product degradation [2].

Oleum concentration significantly impacts both reaction efficiency and product quality [2] [5]. Higher sulfur trioxide concentrations in oleum reduce water content, which is crucial since water acts as a catalyst poison by competing for boron trifluoride coordination sites [2]. Oleum concentrations ranging from 65% to 100% sulfur trioxide have been investigated, with higher concentrations generally providing improved results [2].

Industrial processes utilizing oleum require careful temperature management to prevent excessive heat generation from the highly exothermic reaction [6] [7]. The reaction between perfluorinated compounds and oleum generates substantial heat, necessitating effective heat removal systems to maintain optimal reaction conditions [7]. Temperature control becomes particularly challenging during scale-up operations, where heat transfer limitations can lead to local temperature excursions and reduced product quality [7].

The interaction between temperature and oleum concentration also affects the physical properties of the reaction mixture [5]. Higher temperatures reduce the viscosity of concentrated oleum solutions, improving mass transfer characteristics but potentially increasing the rate of undesired side reactions [5]. Optimal conditions typically involve oleum concentrations of 65-75% sulfur trioxide at temperatures of 65-75°C for industrial processes [7].

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of perfluoroallylfluorosulfate presents numerous technical challenges that significantly impact process economics and product quality [8] [9]. These challenges encompass reaction engineering aspects, materials compatibility issues, and process safety considerations unique to fluorinated compound manufacturing.

Temperature control represents the primary challenge in industrial-scale synthesis due to the highly exothermic nature of the sulfur trioxide insertion reaction [7]. Industrial reactors must incorporate sophisticated heat removal systems to prevent temperature excursions that lead to reduced selectivity and increased byproduct formation [6] [7]. The heat of reaction can cause local temperature spikes that favor sultone formation over the desired fluorosulfate product [2].

Pressure management becomes critical during scale-up operations, particularly regarding sulfur trioxide dimerization and precipitation phenomena [2] [5]. Industrial reactors operating at higher sulfur trioxide concentrations experience increased rates of oligomerization, leading to equipment fouling and reduced reaction efficiency [2]. The precipitation of sulfur trioxide oligomers can cause blockages in process equipment, requiring specialized cleaning procedures and increasing maintenance costs [5].

Catalyst distribution and mixing efficiency pose significant challenges in large-scale reactors [2]. Non-uniform distribution of boron trifluoride catalyst leads to regions of reduced activity, resulting in incomplete conversion and inconsistent product quality [4]. Industrial processes require high-intensity mixing systems with energy inputs of at least 0.05 horsepower per gallon per minute to achieve adequate catalyst distribution [7].

Materials compatibility issues arise from the highly corrosive nature of the reaction environment, which contains concentrated sulfur trioxide, hydrogen fluoride, and various fluorinated intermediates [8] [9]. Process equipment must be constructed from specialized materials resistant to fluorinated compound attack, increasing capital costs and maintenance requirements [8]. The corrosive environment also affects instrumentation and control systems, requiring specialized sensors and monitoring equipment [9].

Process safety considerations include handling of toxic reagents such as boron trifluoride and sulfur trioxide, both of which require specialized containment and emergency response protocols [8] [9]. Industrial facilities must implement comprehensive safety systems including leak detection, emergency venting, and personnel protection measures [8]. The combination of toxic and corrosive materials necessitates extensive operator training and specialized emergency response capabilities [9].

Scale-up effects on reaction selectivity represent another significant challenge, with larger reactors often exhibiting reduced perfluoroallylfluorosulfate selectivity compared to laboratory-scale synthesis [2]. This selectivity reduction results from non-ideal mixing patterns, temperature gradients, and residence time distributions that differ significantly from small-scale conditions [7]. Industrial processes typically achieve yields of 40-65% compared to laboratory yields exceeding 65% [2].

Purification and Isolation Techniques

The purification of perfluoroallylfluorosulfate requires specialized techniques adapted to the unique properties of fluorinated compounds, including their chemical stability, volatility characteristics, and potential for forming azeotropic mixtures [10] [11] [12]. The selection of appropriate purification methods depends on the specific impurity profile resulting from the synthesis conditions and the required product purity specifications.

Distillation represents the primary purification method for perfluoroallylfluorosulfate, exploiting boiling point differences between the product and various byproducts [13] [14]. However, the presence of close-boiling impurities, particularly fluorinated sultones and other perfluorinated compounds, can limit the effectiveness of conventional distillation [15] [16]. Industrial distillation systems typically achieve product purities of 80-95%, depending on the initial impurity profile and the number of theoretical plates in the distillation column [13].

Azeotropic distillation techniques have been developed to address the limitations of conventional distillation for fluorinated compound purification [13] [15]. These methods employ carefully selected entraining agents that form azeotropes with specific impurities, enabling their removal through controlled distillation sequences [16]. The selection of appropriate entraining agents requires detailed understanding of the thermodynamic properties of fluorinated compound mixtures [15].

Column chromatography provides an alternative purification approach based on differential adsorption of compounds on polar stationary phases [17]. This technique proves particularly effective for removing ionic impurities and polar degradation products that may form during the synthesis process [18]. However, the scale limitations and time requirements of chromatographic methods restrict their application to high-value products or analytical-scale purifications [17].

Membrane separation technologies offer potential advantages for continuous purification processes, particularly for removing high molecular weight impurities and oligomeric byproducts [19] [20]. These methods exploit molecular size differences and can operate continuously, making them attractive for industrial applications [19]. However, membrane fouling by fluorinated compounds and stability issues under harsh chemical conditions limit their widespread adoption [20].

Crystallization techniques may be applicable when perfluoroallylfluorosulfate can be converted to crystalline derivatives or salts [21]. This approach enables the production of solid products with high purity levels, though it requires the identification of suitable crystallization conditions and may involve additional chemical transformation steps [21].

The isolation of purified perfluoroallylfluorosulfate typically involves careful control of storage and handling conditions to prevent decomposition or contamination [22]. The compound's reactivity toward moisture and basic materials necessitates storage under inert atmospheres and in compatible container materials [12]. Long-term stability studies indicate the need for refrigerated storage conditions to minimize degradation reactions [22].

Quality control procedures for purified perfluoroallylfluorosulfate involve multiple analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [10] [11]. These analytical methods must account for the unique properties of fluorinated compounds, including their chemical shifts in nuclear magnetic resonance and fragmentation patterns in mass spectrometry [11]. Trace impurity analysis requires specialized sample preparation techniques and sensitive detection methods capable of quantifying fluorinated contaminants at parts-per-million levels [10].

ParameterOptimal ValueRange/Notes
Optimal Sulfur Trioxide to Hexafluoropropene Molar Ratio0.5:1Sub-stoichiometric optimal
Reaction Temperature (°C)3737-80°C range studied
Boron Trifluoride Catalyst Concentration (w/w vs Sulfur Trioxide)1.8-3.5Higher concentrations improve selectivity
Perfluoroallylfluorosulfate Yield (%)6540-65% typical range
Perfluoroallylfluorosulfate Selectivity (% mol)9560-95% depending on catalyst
Reaction Time (min)60-120Residence time in loop reactor
Pressure (psig)20-35Prevents foaming in industrial process
Sulfur Trioxide Concentration (Oleum %)65-100Higher concentrations reduce water content
Boron CatalystConcentration (w/w vs Sulfur Trioxide)Perfluoroallylfluorosulfate Selectivity (% mol)Perfluoroallylfluorosulfate Yield (%)Sultone Selectivity (% mol)
Anhydrous Boron Trifluoride0.5-1.0655035
Anhydrous Boron Trifluoride1.0-1.6855515
Anhydrous Boron Trifluoride1.8-3.59565<5
Boron Trifluoride·2H₂O1.03484852
B(OCH₃)₃6.0431557
B₂O₃4.0804520
Challenge CategorySpecific IssueImpact on Production
Temperature ControlExothermic reaction heat managementReduced selectivity and yield
Pressure ManagementSulfur Trioxide dimerization and precipitationEquipment fouling and blockages
Catalyst DeactivationWater content reduces catalyst activityDecreased reaction efficiency
Side ReactionsSultone formation competes with perfluoroallylfluorosulfateLower product purity
Product ContaminationFluorinated impurities from side reactionsAdditional purification steps required
Scale-up IssuesNon-uniform mixing in large reactorsInconsistent product quality
Equipment MaterialsCorrosion from fluorinated compoundsIncreased maintenance costs
Process SafetyHandling of toxic Boron Trifluoride and Sulfur TrioxideSafety protocols and specialized equipment
MethodPrincipleEfficiency (%)AdvantagesLimitations
DistillationBoiling point differences80-95Simple operation, high throughputClose boiling points problematic
Azeotropic DistillationBinary azeotrope formation85-98Breaks close-boiling separationsRequires additional solvent
Column ChromatographyPolarity-based separation70-90High purity productsTime-consuming, small scale
CrystallizationSolubility differences75-90Solid product formRequires crystallizable compounds
Membrane SeparationMolecular size exclusion60-85Continuous operation possibleMembrane fouling issues
Liquid-Liquid ExtractionPhase partitioning70-93Scalable processSolvent recovery needed

Perfluoroallylfluorosulfate, with the molecular formula C₃F₆O₃S and Chemical Abstracts Service number 67641-28-5, represents a unique organofluorine compound characterized by its distinctive structural features [1] [2]. The compound possesses a molecular weight of 230.09 grams per mole and exhibits the International Union of Pure and Applied Chemistry name 1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene [1] [2].

The molecular structure of perfluoroallylfluorosulfate features a perfluorinated three-carbon allyl group connected to a fluorosulfate moiety through an ether linkage. The structural formula CF₂=CFCF₂OSO₂F reveals the presence of a carbon-carbon double bond within the allyl system, with complete fluorination of all carbon atoms [1] [2]. This arrangement creates a molecule with significant electronic density polarization due to the highly electronegative fluorine atoms and the electron-withdrawing fluorosulfate group [3] [4].

The carbon-fluorine bonds in perfluoroallylfluorosulfate exhibit exceptional strength, with bond energies typically ranging from 485 to 552 kilojoules per mole, significantly higher than carbon-hydrogen bonds [3] [5]. These strong covalent bonds contribute to the compound's remarkable chemical inertness and thermal stability under normal conditions [3] [4]. The presence of multiple carbon-fluorine bonds creates a highly polarized molecular environment that influences both the compound's reactivity and its physicochemical properties [6] [3].

The fluorosulfate functional group, -OSO₂F, serves as a highly electrophilic center within the molecule. This group combines the electron-withdrawing characteristics of both the sulfur-oxygen double bonds and the sulfur-fluorine bond, creating a region of substantial positive charge density [7] [8]. The sulfur atom in the fluorosulfate group adopts a tetrahedral geometry, with the fluorine atom occupying one of the four coordination sites around the central sulfur [8] [9].

Quantum mechanical calculations suggest that the molecular geometry around the double bond maintains a planar configuration typical of alkenes, while the fluorosulfate group introduces additional steric considerations [10] [3]. The presence of multiple fluorine atoms creates significant intramolecular repulsion effects that influence the overall molecular conformation and determine the preferred rotational orientations around single bonds [10] [3].

Spectroscopic Characterization

¹⁹F-Nuclear Magnetic Resonance Spectral Signatures

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional analytical capabilities for characterizing perfluoroallylfluorosulfate due to the high natural abundance and favorable nuclear properties of the fluorine-19 nucleus [11] [12]. The compound exhibits multiple distinct fluorine environments that generate characteristic chemical shift patterns spanning a broad spectral range [11] [13].

The fluorine atoms in the terminal difluoromethylene group (=CF₂) typically appear in the chemical shift range of -110 to -120 parts per million, characteristic of fluorines attached to sp²-hybridized carbon atoms [11] [14]. These fluorine nuclei experience significant deshielding due to the electron-withdrawing nature of the adjacent carbon-carbon double bond and the nearby fluorosulfate group [11] [14].

The fluorine atom attached to the central carbon of the allyl system (-CF-) exhibits a distinctive chemical shift pattern, typically appearing between -80 and -100 parts per million [11] [14]. This fluorine environment is influenced by both the double bond character and the electron-withdrawing effects of the neighboring difluoromethylene groups [11] [14].

The difluoromethylene group connected to the fluorosulfate oxygen (-CF₂-O-) displays chemical shifts in the range of -70 to -85 parts per million [11] [14]. These fluorines experience additional deshielding due to the proximity of the electronegative oxygen atom and the electron-withdrawing fluorosulfate group [11] [14].

The fluorine atom in the fluorosulfate group (-SO₂F) typically resonates at significantly lower field, appearing between -35 and -50 parts per million [11] [14]. This substantial downfield shift reflects the highly electron-deficient environment created by the sulfur-oxygen double bonds and the ionic character of the sulfur-fluorine bond [11] [14].

Nuclear magnetic resonance coupling patterns provide additional structural information, with scalar coupling between fluorine nuclei separated by two or three bonds creating characteristic multipicity patterns [11] [12]. The magnitude of these coupling constants depends on the specific molecular geometry and the electronic environment of the coupled nuclei [11] [12].

Temperature-dependent nuclear magnetic resonance studies reveal information about molecular dynamics and conformational preferences. Variable-temperature experiments can provide insights into rotation barriers around single bonds and the relative stability of different conformational isomers [12] [13].

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry analysis of perfluoroallylfluorosulfate reveals distinctive fragmentation patterns that provide structural identification capabilities [15] [16]. Under electron ionization conditions, the compound undergoes characteristic fragmentation reactions that generate fluorine-containing ions diagnostic of perfluorinated structures [16] [17].

The molecular ion peak appears at mass-to-charge ratio 230, corresponding to the molecular weight of perfluoroallylfluorosulfate [1] [16]. However, the molecular ion typically exhibits low relative abundance due to the extensive fragmentation typical of fluorinated compounds under electron ionization conditions [16] [18].

The base peak in the electron ionization mass spectrum frequently corresponds to the trifluoromethyl cation (CF₃⁺) at mass-to-charge ratio 69 [15] [16]. This fragment forms through cleavage of carbon-carbon bonds within the perfluorinated chain, a process facilitated by the stability of the resulting perfluorinated carbocation [16] [18].

Additional prominent fragments include the pentafluoroethyl cation (C₂F₅⁺) at mass-to-charge ratio 119 and various fluorosulfate-derived ions [15] [16]. The fluorosulfate group contributes characteristic fragments including SO₂F⁺ and related species that provide diagnostic information about the presence of this functional group [16] [17].

Sequential loss of fluorine atoms and fluorinated groups creates a characteristic fragmentation ladder that aids in structural elucidation [15] [16]. The pattern of neutral losses, including hydrogen fluoride elimination and carbon-fluorine bond cleavages, provides information about the molecular connectivity and the stability of different molecular regions [16] [18].

Chemical ionization mass spectrometry using methane or ammonia as reagent gases often provides enhanced molecular ion stability compared to electron ionization [16] [17]. Under these conditions, protonated molecular ions [M+H]⁺ at mass-to-charge ratio 231 or ammonium adducts [M+NH₄]⁺ at mass-to-charge ratio 248 may be observed with higher relative abundance [16] [17].

Tandem mass spectrometry experiments using collision-induced dissociation provide additional structural information through controlled fragmentation of selected precursor ions [15] [19]. These experiments can reveal specific fragmentation pathways and provide confirmation of structural assignments based on the observed product ion patterns [15] [19].

High-resolution mass spectrometry enables accurate mass determination with sufficient precision to confirm the molecular formula [16] [20]. The exact mass of 230.0897 atomic mass units for C₃F₆O₃S can be distinguished from other isobaric species through high-resolution measurements [16] [20].

Thermal Stability and Reactivity Profile

The thermal stability of perfluoroallylfluorosulfate reflects the general characteristics of perfluorinated compounds while exhibiting specific behavior related to its unique functional group combination [21] [22]. The compound demonstrates a boiling point of 63-64 degrees Celsius under standard atmospheric pressure, indicating relatively high volatility compared to many perfluorinated species [23] [24].

Thermal decomposition studies reveal that perfluoroallylfluorosulfate begins to exhibit instability at temperatures exceeding 200 degrees Celsius, consistent with the general behavior observed for per- and polyfluoroalkyl substances [25] [22]. The initial stages of thermal decomposition typically involve cleavage of the weakest bonds within the molecular structure, particularly the carbon-oxygen bond connecting the perfluoroallyl group to the fluorosulfate moiety [21] [22].

At temperatures between 380 and 430 degrees Celsius, significant formation of volatile organofluorine gases occurs, including products derived from both the perfluoroallyl and fluorosulfate portions of the molecule [21] [22]. These decomposition products include perfluorinated alkenes, sulfur dioxide, hydrogen fluoride, and various fluorinated fragments resulting from carbon-carbon bond cleavages [21] [22] [26].

Elevated temperatures of 500 degrees Celsius promote more extensive decomposition, leading to the formation of shorter perfluorinated chains and increased mineralization of the fluorine content [21] [22]. At these conditions, the carbon-fluorine bonds themselves begin to undergo thermal cleavage, resulting in the formation of inorganic fluoride species [21] [22].

The reactivity profile of perfluoroallylfluorosulfate is dominated by the electrophilic character of the fluorosulfate group, which readily undergoes nucleophilic attack under mild conditions [7] [27]. The compound exhibits particularly high reactivity toward halide ions, with the reactivity order following the nucleophilicity sequence: iodide much greater than bromide greater than chloride [7] [27].

Addition-elimination reactions with nucleophiles represent the primary reaction pathway for perfluoroallylfluorosulfate under ambient conditions [7] [27]. These reactions typically occur at the sulfur center of the fluorosulfate group, leading to displacement of the fluoride ion and formation of new sulfur-nucleophile bonds [7] [27].

Hydrolysis reactions in aqueous media result in the formation of fluoride ion and organic products derived from the perfluoroallyl portion of the molecule [7] [27]. The rate and extent of hydrolysis depend strongly on solution pH, with enhanced reactivity observed under both strongly acidic and basic conditions [7] [27].

Radical-mediated reactions involving perfluoroallylfluorosulfate can lead to the formation of perfluoroallyl radicals through homolytic cleavage of the carbon-oxygen bond [7] [27]. These radical species exhibit unique reactivity patterns due to the stabilizing effects of the perfluorinated substituents [7] [27].

The compound demonstrates resistance to oxidative degradation under normal environmental conditions, consistent with the general chemical inertness of perfluorinated materials [3] [28]. However, advanced oxidation processes using strong oxidizing agents or extreme conditions may achieve partial degradation through radical-mediated mechanisms [28] [29].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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